molecular formula C11H14N2 B13114096 3-Isopropyl-7-methyl-1H-indazole

3-Isopropyl-7-methyl-1H-indazole

Cat. No.: B13114096
M. Wt: 174.24 g/mol
InChI Key: WXHGEUDSMFJOHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropyl-7-methyl-1H-indazole is a substituted indazole derivative, a privileged scaffold in medicinal chemistry and drug discovery. The indazole core is a bioisostere for other nitrogen-containing heterocycles like indole, and its derivatives exhibit a wide spectrum of pharmacological activities, making it an invaluable building block for researchers . The specific substitution pattern of isopropyl and methyl groups on the indazole ring in this compound is designed to modulate its electronic properties, lipophilicity, and steric profile. These characteristics are critical for optimizing interactions with biological targets, particularly in the development of small molecule inhibitors . Indazole-based compounds have demonstrated significant success as kinase inhibitors, with several FDA-approved drugs and clinical candidates featuring this core structure for oncology applications . Beyond oncology, the indazole scaffold is found in compounds with diverse bioactivities, including anti-inflammatory, antibacterial, and antifungal properties, and is being investigated for treating neurodegenerative disorders such as Alzheimer's disease . This compound serves as a versatile synthetic intermediate. Its structure allows for further functionalization through various reactions, including regioselective alkylation at the N1 or N2 position, which can be directed by choice of base and reaction conditions to yield targeted libraries for structure-activity relationship (SAR) studies . Researchers utilize this and similar indazole derivatives as key precursors in synthesizing complex molecules for high-throughput screening and lead optimization campaigns. The compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

7-methyl-3-propan-2-yl-2H-indazole

InChI

InChI=1S/C11H14N2/c1-7(2)10-9-6-4-5-8(3)11(9)13-12-10/h4-7H,1-3H3,(H,12,13)

InChI Key

WXHGEUDSMFJOHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=C(NN=C12)C(C)C

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies for 3 Isopropyl 7 Methyl 1h Indazole and Its Analogues

Regioselective Synthesis of 1H-Indazoles

Regioselectivity is a critical challenge in the synthesis of N-heterocycles like indazoles, which exist in two tautomeric forms, 1H- and 2H-indazoles. The 1H-tautomer is generally more thermodynamically stable and is often the desired product. nih.gov The methods discussed below are primarily aimed at achieving regioselective synthesis of the 1H-indazole core.

Conventional Routes and Their Modern Adaptations

Classical methods for indazole synthesis often involve the cyclization of ortho-substituted benzene (B151609) derivatives. A prominent example is the reaction of o-halobenzaldehydes or ketones with hydrazine (B178648), which upon heating, yields 1H-indazoles. chemicalbook.com Another established route involves the diazotization and subsequent cyclization of o-toluidine (B26562) derivatives. chemicalbook.comjlu.edu.cn

Modern adaptations have focused on improving the efficiency, safety, and substrate scope of these conventional routes. For instance, one-pot procedures have been developed from 2-haloacetophenones via a copper-catalyzed amination followed by intramolecular cyclization. chemicalbook.com The use of ultrasound irradiation in conjunction with green catalysts, such as lemon peel powder, has also been reported to synthesize 1H-indazoles from substituted aldehydes and hydrazine hydrate, offering good yields in shorter reaction times. researchgate.net For the specific synthesis of 1-alkyl-1H-indazoles, a two-step pathway starting from 2-halobenzonitriles and N-alkylhydrazines has been described, which proceeds through a 1-alkyl-3-amino-1H-indazole intermediate followed by reductive deamination. epa.govnycu.edu.tw

Condensation and Cyclization Reactions (e.g., from o-Fluorobenzaldehydes and Oximes)

A highly practical and widely used method for synthesizing 1H-indazoles is the condensation of an o-fluorobenzaldehyde with a hydrazine derivative. clockss.org This reaction is often carried out at high temperatures, and continuous-flow technology has been employed to enhance safety and control, particularly when using volatile and toxic reagents like hydrazine hydrate. clockss.orgresearchgate.net

To circumvent side reactions, such as the Wolff-Kishner reduction that can occur with direct aldehyde condensation, a refined strategy involves the use of O-methyloximes. acs.org The o-fluorobenzaldehyde is first converted to its O-methyloxime, which then undergoes cyclization with hydrazine. This approach effectively eliminates the competing reduction pathway. acs.org For the synthesis of 3-isopropyl-7-methyl-1H-indazole, this would conceptually involve the reaction of 2-fluoro-6-methylbenzaldehyde (B45663) O-methyloxime with isopropylhydrazine.

The table below illustrates the synthesis of various indazole derivatives using this methodology.

EntryAldehyde/Oxime ReactantHydrazine ReactantProductYield (%)Reference
12-FluorobenzaldehydeHydrazine1H-Indazole98 chemicalbook.com
22-Fluoro-5-nitrobenzaldehyde O-methyloximeHydrazine5-Nitro-1H-indazole93 acs.org
32,4-Difluorobenzaldehyde O-methyloximeHydrazine6-Fluoro-1H-indazole85 acs.org
44-Bromo-2,6-difluorobenzaldehydetert-Butyl carbazate6-Bromo-4-fluoro-1H-indazole>85 clockss.org

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1,3-Dipolar Cycloaddition Approaches with Arynes and Diazo Compounds

The [3+2] cycloaddition reaction between an aryne and a 1,3-dipole represents a powerful and convergent strategy for constructing five-membered heterocyclic rings. In indazole synthesis, this involves the reaction of an aryne with a diazo compound. nih.gov Arynes are highly reactive intermediates that can be generated in situ under mild conditions from precursors like o-(trimethylsilyl)phenyl triflates. nih.govorganic-chemistry.org

The reaction of an aryne with a monosubstituted diazo compound initially forms a 3H-indazole, which rapidly rearranges to the more stable 1H-indazole tautomer. orgsyn.org This method allows for the introduction of a substituent at the 3-position of the indazole ring directly from the diazo component. For instance, to synthesize the target molecule, this compound, one could envision the cycloaddition of 3-methylbenzyne with 1-diazo-2-methylpropane. The regioselectivity of the addition to unsymmetrical benzynes is a key consideration in this approach. orgsyn.org

EntryAryne PrecursorDiazo CompoundProductYield (%)Reference
1o-(Trimethylsilyl)phenyl triflate(Trimethylsilyl)diazomethane3-(Trimethylsilyl)-1H-indazole95 orgsyn.org
2o-(Trimethylsilyl)phenyl triflateEthyl diazoacetateEthyl 1H-indazole-3-carboxylate91 orgsyn.org
3o-(Trimethylsilyl)phenyl triflateN-Tosylhydrazone of formaldehyde1H-Indazole83 organic-chemistry.org
44-Methoxy-2-(trimethylsilyl)phenyl triflate2,2,2-Trifluoro-1-diazoethane6-Methoxy-3-(trifluoromethyl)-1H-indazole74 orgsyn.org

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Transition-Metal-Catalyzed Approaches for Indazole Core Formation

In recent years, transition-metal catalysis has emerged as an indispensable tool for the construction of heterocyclic systems, offering novel pathways with high efficiency and functional group tolerance. researchgate.net

Palladium-Catalyzed Coupling Reactions for Indazole Synthesis

Palladium catalysts have been extensively used to forge the indazole nucleus through various C-N and C-C bond-forming reactions. One effective method is the intramolecular Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones, which proceeds under mild conditions. nih.gov Another powerful approach is the palladium-catalyzed oxidative C-H activation and functionalization of the indazole core itself, for example, the direct C3- and C7-alkenylation of pre-formed indazoles. acs.orgnih.gov

Furthermore, palladium catalysis can be used to construct the indazole ring system via benzannulation. In one example, pyrazoles react with internal alkynes in the presence of a Pd(OAc)₂ catalyst and a copper oxidant to form substituted indazoles. acs.org This method provides a convergent route to poly-substituted indazoles by varying the pyrazole (B372694) and alkyne coupling partners.

Catalyst SystemReactantsReaction TypeProduct ScopeReference
Pd(OAc)₂ / dppf / tBuONa2-Halobenzophenone tosylhydrazonesIntramolecular AminationSubstituted 3-aryl-1H-indazoles nih.gov
Pd(OAc)₂ / Ag₂CO₃1H-Indazoles, OlefinsOxidative C-H AlkenylationC3- and C7-alkenylated indazoles acs.orgnih.gov
Pd(OAc)₂ / Cu(OAc)₂Pyrazoles, AlkynesBenzannulationSubstituted 1H-indazoles acs.org
Pd(OAc)₂ / Cu(OAc)₂ / AgOCOCF₃Benzophenone tosylhydrazonesC-H Activation / Intramolecular AminationFunctionalized indazoles nih.gov

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Rhodium/Copper Co-catalyzed C-H Activation and Annulation for 1H-Indazoles

Rhodium-catalyzed C-H activation is a state-of-the-art strategy for the efficient construction of heterocyclic rings. A notable development is the Rh(III)/Cu(II) co-catalyzed synthesis of 1H-indazoles from readily available arylimidates and organic azides. acs.org This process involves a Rh(III)-catalyzed C-H activation/C-N bond formation, followed by a copper-catalyzed N-N bond formation, using molecular oxygen as a green terminal oxidant. acs.orgnih.gov The N-H-imidates act as effective directing groups for the initial C-H activation step. acs.org

This dual catalytic system showcases excellent functional group tolerance and scalability. acs.org It represents a highly efficient and atom-economical approach to assembling the 1H-indazole core. For the synthesis of this compound, a potential route could involve a starting material like 2,N-dimethylbenzimidamide, which would direct C-H activation at the 2-position of the tolyl group, followed by annulation with an appropriate azide (B81097) to install the pyrazole ring.

Another Rh(III)-catalyzed approach involves the reaction of azobenzenes with aldehydes, which proceeds via C-H bond addition and subsequent cyclative capture to furnish N-aryl-2H-indazoles. nih.govacs.org While this yields the 2H-regioisomer, the development of removable directing groups allows for access to NH-free indazoles. nih.gov

Silver(I)-Mediated Intramolecular Oxidative C-H Amination

A significant advancement in the synthesis of 1H-indazoles involves a silver(I)-mediated intramolecular oxidative C-H amination. nih.govacs.orgnih.gov This method provides an efficient route to a variety of 3-substituted 1H-indazoles, which can be difficult to access through other C-H amination techniques. nih.govelsevierpure.com The reaction proceeds from readily available arylhydrazones, and preliminary mechanistic studies indicate that the transformation likely occurs via a single electron transfer (SET) process mediated by the silver(I) oxidant. nih.govnih.gov

The efficiency of this synthetic route is particularly noteworthy for producing 1H-indazoles with diverse functional groups at the 3-position, including amides, ketones, esters, and even trifluoromethyl groups. nih.govacs.org The reaction conditions are generally mild, and the choice of the silver(I) salt's counteranion and reaction temperature can be crucial for achieving high yields. nih.gov This methodology represents a powerful tool for creating a library of indazole derivatives for pharmaceutical applications. nih.govconsensus.app

Table 1: Examples of 3-Substituted 1H-Indazoles Synthesized via Silver(I)-Mediated C-H Amination nih.gov

Starting Hydrazone Precursor3-SubstituentResulting Indazole Product
α-ketoester-derived hydrazone-COOCH₃Methyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate
Amide-derived hydrazone-CONH₂1H-Indazole-3-carboxamide
Ketone-derived hydrazone-C(O)Ph3-Benzoyl-1H-indazole
CF₃-containing hydrazone-CF₃3-(Trifluoromethyl)-1H-indazole

Copper-Catalyzed Allylation Reactions for C3-Functionalization

Direct functionalization at the C3 position of the indazole core is challenging due to the inherent nucleophilicity of the N1 and N2 positions. mit.edunih.govnih.gov A novel approach to overcome this involves a copper hydride (CuH)-catalyzed C3-selective allylation of 1H-N-(benzoyloxy)indazoles. mit.edunih.gov This strategy employs an umpolung approach, where the indazole derivative acts as an electrophile rather than the conventional nucleophile. nih.gov

This transformation is highly enantioselective, enabling the synthesis of C3-allylated 1H-indazoles with quaternary stereocenters in high yields. mit.edunih.govnih.gov Density Functional Theory (DFT) calculations suggest that the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, which dictates the high level of enantioselectivity observed. mit.edunih.govacs.org The reaction tolerates a range of substituents on both the indazole ring and the allene (B1206475) coupling partner. For instance, a 7-methyl substituent on the indazole electrophile is well-tolerated, providing a direct route to analogues of this compound. mit.edu

Table 2: Scope of Copper-Catalyzed C3-Allylation of N-(Benzoyloxy)indazoles mit.edu

Indazole SubstituentAllene SubstituentProductYield (%)Enantiomeric Excess (%)
H4-MeO-Ph3-(1-(4-methoxyphenyl)allyl)-3-methyl-3H-indazole9596
7-MethylPhenyl3-methyl-3-(1-phenylallyl)-7-methyl-3H-indazole8694
5-Chloro2-Fluoro-Ph5-chloro-3-(1-(2-fluorophenyl)allyl)-3-methyl-3H-indazole9592
6-MeSO₂Phenyl3-methyl-3-(1-phenylallyl)-6-(methylsulfonyl)-3H-indazole8299

Metal-Free Synthetic Protocols for Indazole Derivatives

In line with the principles of green chemistry, metal-free synthetic routes to indazoles have been developed. One such method involves the synthesis of 2H-indazole skeletons through photochemical or thermochemical means. organic-chemistry.org This process uses 2-((aryl/alkyl/H)ethynyl)aryltriazenes which, under visible-light irradiation at room temperature, react with arylsulfinic acids to form 3-functionalized 2H-indazoles without the need for an external photocatalyst. organic-chemistry.org Alternatively, heating these triazenes in the presence of arylsulfinic acid can lead to 2H-indazole-3-carbaldehydes. organic-chemistry.org

Another scalable, one-pot metal-free protocol allows for the synthesis of a broad range of indazoles from easily accessible 2-aminophenones and hydroxylamine (B1172632) derivatives. acs.org This reaction is operationally simple, mild, and not sensitive to air or moisture, offering good to excellent yields and tolerating a wide array of functional groups. acs.orgorganic-chemistry.org These methods provide an environmentally benign alternative to traditional metal-catalyzed syntheses. organic-chemistry.orgthieme-connect.com

Stereoselective Synthesis of Chiral Indazole Derivatives

The creation of chiral indazole derivatives is of high interest for the development of new therapeutics. The previously mentioned copper-hydride-catalyzed C3-allylation is a prime example of a highly enantioselective method to install a chiral quaternary center at the C3 position. mit.edunih.govnih.govchemrxiv.org The enantioselectivity is controlled by the chiral ligand employed in the catalytic system, with the steric interactions between the ligand and the substrate in the Zimmerman-Traxler transition state being the determining factor. mit.edunih.gov

Another strategy for accessing chiral indazole-containing structures involves the merging of stereochemically diverse heterocyclic systems. nih.gov For example, enantiomerically pure piperazines and morpholines can be fused with the indazole scaffold. nih.gov This is typically achieved through a multi-step sequence that culminates in an intramolecular aza-Michael addition to form the final fused heterocyclic system, often resulting in separable diastereomers. nih.gov

Directed Functionalization and Substitution at Specific Positions (e.g., C3, N1, N2, C7)

Regioselective halogenation of the indazole ring is a valuable strategy for creating intermediates that can be further diversified through cross-coupling reactions. chim.it Specifically, a direct and efficient regioselective bromination at the C7 position of 4-substituted 1H-indazoles has been developed. nih.govrsc.org The resulting 7-bromoindazoles are versatile building blocks for introducing aryl groups at this position via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govrsc.org

The conditions for both the halogenation and the subsequent cross-coupling must be carefully optimized, including the choice of catalyst, base, and solvent. nih.gov For instance, using N-bromosuccinimide (NBS) can achieve selective C7 bromination, and the resulting product can be coupled with various boronic acids to yield C7-arylated indazoles. nih.gov This two-step sequence provides a reliable pathway to functionalize the C7 position, which is relevant for the synthesis of analogues of this compound. acs.org Metal-free conditions have also been developed for the regioselective halogenation of 2-substituted indazoles. nih.gov

The alkylation of 1H-indazoles often leads to a mixture of N1 and N2 substituted products, making regioselective synthesis challenging. beilstein-journals.orgnih.govresearchgate.net However, specific reaction conditions can be employed to favor one regioisomer over the other. The choice of base and solvent system is critical; for example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to provide high N1-selectivity for the alkylation of various C3-substituted indazoles. beilstein-journals.orgresearchgate.netnih.gov The electronic and steric properties of substituents on the indazole ring also play a significant role in directing the regioselectivity. beilstein-journals.orgnih.gov For instance, electron-withdrawing groups at the C7 position can confer excellent N2 regioselectivity. beilstein-journals.orgnih.gov

For N2-selective alkylation, a novel method utilizing diazo compounds in the presence of triflic acid (TfOH) as a catalyst has been reported, affording N2-alkylated products with high regioselectivity under metal-free conditions. rsc.org

Regioselective N-arylation can be achieved using copper-catalyzed cross-coupling reactions. A CuCl-catalyzed reaction between 1H-indazoles and diaryliodonium salts provides 2-aryl-2H-indazoles with complete N2-regiocontrol. rsc.org Another copper(II)-mediated method uses a directing group strategy to achieve regioselective N-arylation of various azoles, including pyrazoles. rsc.org These methods are essential for synthesizing specific N-substituted indazole isomers required for structure-activity relationship studies in drug discovery.

Introduction of Diverse Carbon, Nitrogen, and Sulfur Containing Substituents at the Indazole Core

The functionalization of the indazole nucleus is a critical step in the development of new analogues of this compound with tailored properties. Advanced synthetic methodologies have enabled the introduction of a wide array of carbon, nitrogen, and sulfur-containing moieties at various positions of the indazole ring. These strategies often involve metal-catalyzed cross-coupling reactions, direct C-H functionalization, and classical condensation reactions, providing access to a diverse chemical space.

Introduction of Carbon-Containing Substituents

The introduction of carbon-based functional groups, such as alkyl, aryl, and carbonyl moieties, onto the indazole core is fundamental for modulating the steric and electronic properties of the molecule.

One common strategy involves the derivatization of a pre-functionalized indazole. For instance, starting with a halogenated indazole, such as 3-chloro-7-methyl-1H-indazole, various carbon-carbon bonds can be formed. A notable example is the Claisen-Schmidt condensation. The reaction of an acetamide (B32628) derivative of the indazole core with an aromatic aldehyde can yield a chalcone, which is a versatile intermediate for further cyclization reactions to introduce new carbocyclic or heterocyclic rings. researchgate.net

Modern approaches also utilize metal-catalyzed reactions. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to introduce aryl or vinyl substituents. Rhodium(III)-catalyzed C-H activation has also emerged as a powerful tool for the direct arylation or alkenylation of the indazole core, offering a more atom-economical approach. nih.gov

Below is a table summarizing a synthetic route for introducing a carbon-containing substituent.

Table 1: Synthesis of an Indazole Chalcone Derivative

StepReactant 1Reactant 2ProductReaction Type
13-Chloro-1-methyl-1H-indazoleAcetamideN-(1-methyl-1H-indazol-3-yl)acetamideNucleophilic Substitution
2N-(1-methyl-1H-indazol-3-yl)acetamideAromatic AldehydeIndazole Chalcone DerivativeClaisen-Schmidt Condensation

Introduction of Nitrogen-Containing Substituents

The incorporation of nitrogen-containing functional groups is of significant interest due to their potential to form key hydrogen bonds with biological targets. Strategies for N-functionalization include N-arylation, amination, and the synthesis of various nitrogen-containing heterocycles attached to the indazole scaffold.

Copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones is a method to synthesize N-phenyl-1H-indazoles. beilstein-journals.org This approach is valuable for creating a direct bond between a nitrogen atom of the indazole and an aryl group. Furthermore, direct C-H amination reactions have been developed, offering a streamlined route to amino-substituted indazoles without the need for pre-functionalization of the arene substrate. acs.org

A versatile method for creating diverse nitrogenous derivatives starts from a suitable precursor like 3-chloro-1-methyl-1H-indazole. This compound can react with various amino acids, such as β-alanine, glycine, and alanine, to yield N-substituted indazole derivatives. researchgate.net The resulting carboxylic acids can be further cyclized. researchgate.net Another important pathway involves the synthesis of an acid hydrazide from an indazole carboxylic acid ester. researchgate.net This hydrazide is a key intermediate for synthesizing a variety of five-membered heterocyclic rings like pyrazoles and triazoles attached to the indazole core. researchgate.net

The following table outlines a synthetic pathway to introduce nitrogen-containing heterocycles.

Table 2: Synthesis of Nitrogen-Containing Heterocycles from an Indazole Intermediate

IntermediateReactantProductHeterocycle Formed
Indazole-3-carboxylic acid hydrazideAcetylacetonePyrazole derivativePyrazole
Indazole-3-carboxylic acid hydrazideCarbon disulfide / KOHOxadiazole derivativeOxadiazole
Indazole-3-carboxylic acid hydrazidePhenyl isothiocyanateThiosemicarbazide (B42300) derivative-
Thiosemicarbazide derivativeSodium hydroxideTriazole derivativeTriazole

Introduction of Sulfur-Containing Substituents

Sulfur-containing functional groups, such as thioethers and sulfones, are present in a wide range of pharmaceuticals and can significantly influence the physicochemical properties of a molecule. nih.gov The introduction of sulfur substituents onto the indazole ring can be achieved through several synthetic routes.

One approach involves the reaction of an indazole-derived thiosemicarbazide with a suitable reagent to form sulfur-containing heterocycles. For example, cyclization of a thiosemicarbazide intermediate with α-haloketones can lead to the formation of thiazole (B1198619) rings. researchgate.net

Direct introduction of a sulfhydryl (-SH) group can be accomplished, and this group can be further alkylated to yield thioethers. libretexts.org Oxidation of these thioethers can then provide access to the corresponding sulfoxides and sulfones. The synthesis of sulfonamides, another important sulfur-containing functional group, can be achieved from aryl bromides or iodides via reaction with sulfur dioxide and subsequent amination. nih.gov

The table below illustrates a general sequence for the synthesis of sulfur-containing heterocycles.

Table 3: Synthesis of a Thiazole-Substituted Indazole

StepStarting MaterialReagentIntermediate/ProductReaction Type
1Indazole-3-carboxylic acid hydrazidePhenyl isothiocyanateIndazole-thiosemicarbazideAddition
2Indazole-thiosemicarbazideα-Haloketone (e.g., phenacyl bromide)Thiazole-substituted indazoleHantzsch Thiazole Synthesis

Biological Activity Profiles and Molecular Targets of Indazole Derivatives

Indazoles as Key Pharmacophores Exhibiting Diverse Biological Activities

The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity. nih.govresearchgate.netresearchgate.net This versatility has led to the development of numerous indazole-containing compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties. nih.govnih.govrsc.org The structural resemblance of the indazole nucleus to purine (B94841) bases allows these compounds to interact with the ATP-binding sites of many enzymes, particularly kinases, leading to the modulation of their activity. nih.gov Several FDA-approved drugs, such as Axitinib, Pazopanib (B1684535), and Entrectinib, feature the indazole core and are utilized in the treatment of various cancers, underscoring the clinical significance of this heterocyclic system. nih.govnih.gov

Investigations into Kinase Inhibitory Potency

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov Indazole derivatives have emerged as a prominent class of kinase inhibitors, targeting both tyrosine and serine/threonine kinases. nih.govrsc.org

Tyrosine Kinase Inhibition (e.g., VEGFR, EGFR, FGFRs)

Indazole-based compounds have demonstrated significant inhibitory activity against various receptor tyrosine kinases involved in angiogenesis and tumor progression.

VEGFR Inhibition: Vascular Endothelial Growth Factor Receptors (VEGFRs) are crucial mediators of angiogenesis. A number of indazole derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.gov For instance, certain indazole-pyrimidine based compounds have shown strong inhibitory properties, with substitutions on the pyrimidine (B1678525) ring influencing potency. nih.gov The design of these inhibitors often focuses on optimizing interactions within the ATP-binding pocket of the kinase. nih.gov

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy. Structure-guided design has led to the development of 1H-indazole derivatives that exhibit potent inhibitory activity against both wild-type and mutant forms of EGFR. nih.gov These compounds have shown promising antiproliferative effects in non-small cell lung cancer cell lines driven by EGFR mutations. nih.gov

FGFR Inhibition: Fibroblast Growth Factor Receptors (FGFRs) are implicated in various cancers. Novel 1H-indazol-3-amine derivatives have been identified as potent FGFR1 inhibitors. rsc.orgnih.gov Scaffold hopping and molecular hybridization strategies have been employed to design compounds with high enzymatic and cellular inhibitory activities. rsc.org X-ray crystallography studies of these inhibitors bound to FGFR1 have provided valuable insights for further structural optimization. rsc.orgacs.org

Serine/Threonine Kinase Inhibition (e.g., Cyclin-Dependent Kinases (CDK), Aurora Kinase, GSK-3β, JNK3)

Indazole derivatives have also been extensively explored as inhibitors of serine/threonine kinases, which are critical regulators of the cell cycle and other cellular processes.

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of cell cycle progression, making them attractive targets for anticancer drug development. nih.gov Tetrahydroindazole derivatives have been identified as inhibitors of CDK2/cyclin complexes. nih.gov Furthermore, 2H-indazole derivatives have been developed as inhibitors of CDK4 and CDK6. google.com

Aurora Kinase Inhibition: Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. nih.govnih.gov Novel indazole derivatives have been identified as potent inhibitors of Aurora kinases, with some exhibiting selectivity for specific isoforms like Aurora A or Aurora B. nih.gov The interaction of the indazole core with key residues in the hinge region of the kinase is crucial for their inhibitory activity. nih.gov

GSK-3β Inhibition: Glycogen Synthase Kinase 3β (GSK-3β) is a multifunctional serine/threonine kinase implicated in various diseases, including neurological disorders and cancer. nih.govnih.gov 1H-indazole-3-carboxamides have been discovered as a novel class of ATP-competitive GSK-3β inhibitors. nih.govacs.org Optimization of these compounds has led to potent inhibitors with in vivo efficacy in models of mood disorders. nih.gov

JNK3 Inhibition: c-Jun N-terminal Kinase 3 (JNK3) is predominantly expressed in the brain and is a target for neurodegenerative diseases. nih.govnih.gov An indazole/aza-indazole scaffold has been developed as a novel chemotype for potent and selective JNK3 inhibition, with compounds demonstrating good brain penetration. nih.govnih.gov

Mechanistic Insights into Kinase Binding and ATP Site Interactions

The inhibitory mechanism of indazole derivatives against kinases typically involves competitive binding at the ATP pocket. nih.gov The indazole ring system often forms crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine (B156593) part of ATP. nih.govnih.gov The substituents on the indazole core play a critical role in determining potency and selectivity by forming additional interactions with hydrophobic pockets and other residues within the ATP-binding site. nih.govnih.gov For example, molecular docking and X-ray crystallography studies have revealed that specific substitutions on the indazole scaffold can lead to isoform-selective inhibition of kinases like Aurora kinases and JNK3 by targeting specific residues in the binding pocket. nih.govnih.gov

Antiproliferative and Apoptosis-Inducing Activities in Cellular Models

The kinase inhibitory activity of indazole derivatives often translates into potent antiproliferative and apoptosis-inducing effects in cancer cell lines. rsc.orgnih.gov

Effects on Cell Cycle Progression

By inhibiting key cell cycle kinases like CDKs and Aurora kinases, indazole derivatives can induce cell cycle arrest at different phases. For instance, some polysubstituted indazoles have been shown to cause a block in the S phase of the cell cycle, while others lead to an accumulation of cells in the G2/M phase. nih.gov This disruption of the normal cell cycle progression is a key mechanism through which these compounds exert their anticancer effects. The ability of certain indazole derivatives to induce apoptosis, or programmed cell death, is often linked to their effects on the cell cycle and the inhibition of pro-survival signaling pathways. rsc.orgnih.gov

Induction of Apoptotic Pathways and Modulation of Key Regulatory Proteins (e.g., Bcl2 family, p53/MDM2 pathway)

Indazole derivatives have been shown to exert their anticancer effects through the induction of apoptosis, a form of programmed cell death. One study on a series of 1H-indazole-3-amine derivatives found that a particularly potent compound, referred to as 6o, could induce apoptosis and affect the cell cycle. mdpi.com This activity is believed to be mediated by the inhibition of the Bcl-2 family of proteins and interference with the p53/MDM2 pathway. mdpi.comnih.gov The Bcl-2 family are crucial regulators of apoptosis, and their inhibition can lead to the initiation of the apoptotic cascade. The p53 protein is a well-known tumor suppressor, and its interaction with MDM2 is a critical control point in the cell cycle. By modulating these pathways, certain indazole derivatives can selectively trigger cell death in cancerous cells. mdpi.comnih.gov

Another study highlighted a different indazole derivative, compound 7, which was found to induce apoptosis in hypopharyngeal carcinoma cells. nih.gov This compound's pro-apoptotic activity was linked to the selective activation of the extracellular signal-regulated kinases (ERK) in the mitogen-activated protein kinase (MAPK) pathway. nih.gov

Cytotoxic Effects Against Various Cancer Cell Lines (e.g., HCT-116, MDA-MB-231, A549, K562, PC-3, Hep-G2)

The cytotoxic potential of indazole derivatives has been evaluated against a wide array of human cancer cell lines. In one study, a series of newly synthesized 1H-indazole-3-amine derivatives were tested for their inhibitory activities. mdpi.com The results demonstrated that these compounds had significant cytotoxic effects against various cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). mdpi.com

Notably, compound 6o from this series exhibited a promising inhibitory effect against the K562 cell line with a 50% inhibition concentration (IC50) value of 5.15 µM. mdpi.comnih.gov Furthermore, this compound showed selectivity, being less toxic to normal human embryonic kidney cells (HEK-293) with an IC50 of 33.2 µM. mdpi.comnih.gov Another compound from a different series, 5k, showed the best inhibitory effect against Hep-G2 cells with an IC50 of 3.32 µM, although it also displayed high toxicity to normal cells. mdpi.com

In a separate study, novel indazole analogs were synthesized and evaluated for their anticancer activity against HT-29 (colon carcinoma) and MDA-MB-231 (breast cancer) cell lines. researchgate.net The newly synthesized compounds 1-methyl-3-(pyridin-4-yl)-1H-indazole (5a) and 1-methyl-3-(pyridin-3-yl)-1H-indazole (5b) showed activity against MDA-MB-231 that was similar or superior to the standard anticancer drug, etoposide. researchgate.net

The table below summarizes the cytotoxic activities of selected indazole derivatives against various cancer cell lines.

CompoundCell LineIC50 (µM)Source
Compound 6o K5625.15 mdpi.comnih.gov
A549Not Specified mdpi.com
PC-3Not Specified mdpi.com
Hep-G2Not Specified mdpi.com
HEK-293 (Normal)33.2 mdpi.comnih.gov
Compound 5k Hep-G23.32 mdpi.com
Etoposide MDA-MB-2312.0 researchgate.net
Compound 5a MDA-MB-231Similar to Etoposide researchgate.net
Compound 5b MDA-MB-231Superior to Etoposide researchgate.net

Anti-inflammatory Properties and Molecular Pathway Modulation

Indazole derivatives have demonstrated significant anti-inflammatory properties. researchgate.net The non-steroidal anti-inflammatory drug (NSAID) Benzydamine, which contains an indazole core, is used to alleviate pain and inflammation. mdpi.com The anti-inflammatory effects of these compounds are attributed to their ability to modulate key inflammatory pathways.

For instance, a study on the isochroman-type fungal metabolite 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM), which shares some structural similarities with substituted indazoles, revealed its potent anti-inflammatory effects. nih.gov DMHM was found to suppress the production of inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated cells. nih.gov It also decreased the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov The mechanism behind these effects involves the suppression of the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) MAPK pathways. nih.gov Furthermore, the anti-inflammatory activity was correlated with the induction of heme oxygenase-1 (HO-1) expression via the activation of the nuclear factor erythroid 2-like 2 (Nrf2) pathway. nih.gov

Other Reported Biological Activities of Indazole Derivatives

The therapeutic potential of the indazole scaffold extends beyond anticancer and anti-inflammatory applications. researchgate.net

Various indazole derivatives have been reported to possess significant antimicrobial and antifungal properties. researchgate.net Studies have shown that these compounds are active against both Gram-positive and Gram-negative bacteria. researchgate.net Furthermore, certain 2,3-diphenyl-2H-indazole derivatives substituted with methyl ester or carboxylic acid groups have been tested in-vitro and shown activity against Candida albicans and Candida glabrata. researchgate.net

The diverse biological profile of indazole derivatives also includes anti-HIV, antidepressant, and antipyretic activities. researchgate.net The structural versatility of the indazole nucleus allows for the design of molecules that can interact with a wide range of biological targets, leading to these varied therapeutic effects.

Indazole derivatives have also been investigated for their potential to combat protozoal infections. researchgate.net The development of new antiprotozoal agents is a critical area of research, and the indazole scaffold represents a promising starting point for the discovery of novel therapeutic agents in this field. researchgate.net

Structure Activity Relationship Sar and Rational Drug Design for Indazole Scaffolds

Methodologies for Systematic Structure-Activity Relationship Studies

Systematic SAR studies are fundamental to identifying the key structural features of a molecule that are responsible for its biological activity. longdom.org For indazole scaffolds, these studies typically involve a combination of computational and experimental techniques.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models are developed to correlate the physicochemical properties of indazole derivatives with their biological activities. longdom.org These models can predict the activity of novel compounds and highlight key structural attributes influencing potency. longdom.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding interactions at the molecular level. longdom.org For instance, docking studies of indazole derivatives with the ATP-binding pocket of kinases like FGFR1 have revealed crucial hydrogen bond interactions. nih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. This information guides the design of new molecules with improved affinity and selectivity. researchgate.net

Experimental Approaches:

In Vitro Biological Assays: The synthesized compounds are tested in various in vitro assays to determine their biological activity, such as enzyme inhibition assays or cell-based proliferation assays. researchgate.net

X-ray Crystallography: Co-crystal structures of indazole ligands bound to their target proteins provide precise information about the binding mode and key interactions, guiding further optimization. dundee.ac.uk

A comprehensive SAR analysis, integrating both computational and experimental data, is essential for the successful design and optimization of indazole-based therapeutic agents. longdom.org

Impact of Substitution Patterns on Biological Potency and Selectivity

The biological activity and selectivity of indazole derivatives are highly dependent on the nature and position of substituents on the indazole ring system. longdom.orgresearchgate.net

The presence and position of alkyl groups, such as isopropyl and methyl groups, can significantly influence the pharmacological properties of indazole derivatives.

For instance, in a series of 1,5-dihydrobenzo[e] researchgate.netnih.govoxazepin-2(3H)-one analogues, an isopropyl group at the N-1 position was found to be optimal for inducing differentiation of acute myeloid leukemia cells, providing the highest activity and lipophilic efficiency among the tested compounds. mdpi.com In another study on 6-substituted aminoindazole derivatives, relocating a methyl group from the N-1 to the N-2 position generally decreased anti-proliferative activity, with the exception of isopropyl- and acetyl-substituted compounds. nih.gov Specifically, the N-2 isopropyl-substituted compound showed potent activity against HCT116 colon cancer cells. nih.gov

The position of a methyl group on the indazole ring is also critical. In a series of 1H-indazole-3-carboxamide derivatives evaluated as GSK-3 inhibitors, the addition of a methyl group on the phenyl ring of the indazole led to a notable increase in activity. nih.gov Conversely, a methyl group at the 5-position of the indazole ring resulted in lower potency compared to methoxy (B1213986) derivatives, highlighting the importance of this specific substitution for high potency. nih.gov Furthermore, studies on glucagon (B607659) receptor antagonists have shown that while a methyl group at the C-3 position of the indazole ring is generally well-tolerated, a C-3 unsubstituted derivative exhibited stronger activity. researchgate.net

Substituents at the C3 and N1/N2 positions of the indazole ring play a pivotal role in determining the biological activity and selectivity of these compounds.

C3 Position: The C3 position is a common site for modification in the design of indazole-based inhibitors. Direct functionalization at this position is crucial for achieving desired pharmacological effects. acs.orgnih.gov For example, in the development of calcium-release activated calcium (CRAC) channel blockers, indazole-3-carboxamides were found to be potent inhibitors, while their regioisomers with the amide at a different position were inactive. nih.govnih.gov This highlights the critical importance of the specific regiochemistry at the C3 position for activity. nih.gov The nature of the substituent at C3 is also significant. For instance, in a series of glucagon receptor antagonists, an unsubstituted C3 position led to stronger activity compared to a 3-methyl substituted derivative. researchgate.net

N1 and N2 Positions: The substitution pattern at the N1 and N2 positions of the pyrazole (B372694) ring within the indazole scaffold significantly influences the compound's properties. Alkylation at these positions is a key strategy in drug design. wuxibiology.com The selectivity of N1 versus N2 alkylation can be controlled by the reaction conditions and the nature of the substituents on the indazole ring. wuxibiology.com For example, N1-substituted benzyl (B1604629) groups with an α-amino acyl moiety were found to be the most potent in a series of CCR4 antagonists. acs.org In another study, moving a methyl group from the N1 to the N2 position in 6-aminoindazole derivatives generally led to a decrease in anti-proliferative activity. nih.gov The choice of substituent at N1 can also impact selectivity, as seen in the development of dual MCL-1/BCL-2 inhibitors where scaffold hopping from an indole (B1671886) to an N2-substituted indazole-3-carboxylic acid framework was a key step. rsc.org

The interplay between substituents at the C3, N1, and N2 positions is a critical consideration in the rational design of indazole-based drugs.

Substituents on the benzo-fused ring of the indazole scaffold also exert a significant influence on biological activity.

For example, in the development of allosteric CCR4 antagonists, it was found that only small groups were tolerated at the C5, C6, or C7 positions, with C6-substituted analogues being preferred. acs.org In another study focused on Akt inhibitors, a 7-substituted analog of a known inhibitor was synthesized to create a selective inhibitor for an engineered version of the kinase. nih.gov Furthermore, research on N-[6-indazolyl]arylsulfonamides revealed that an ethoxy group at the C7 position, in combination with a specific benzyl group at N2, resulted in a compound with significant antiproliferative activity against ovarian and lung cancer cell lines. nih.gov

The following table summarizes the inhibitory concentrations (IC50) of selected 7-substituted indazole derivatives against different cancer cell lines, illustrating the impact of substitution at this position.

CompoundSubstitution at C7Cancer Cell LineIC50 (µM)
9 EthoxyA2780 (ovarian)4.21
9 EthoxyA549 (lung)18.6

Data sourced from a study on the synthesis and antitumor activity of substituted indazole derivatives. nih.gov

These examples demonstrate that modifications to the benzo-fused ring, including at the C7 position, can be a valuable strategy for fine-tuning the pharmacological properties of indazole-based compounds.

Analog Design Strategies for Enhanced Pharmacological Profiles

Analog design is a key strategy in medicinal chemistry to optimize lead compounds into drug candidates with improved efficacy, selectivity, and pharmacokinetic properties. slideshare.net For indazole scaffolds, several analog design strategies are employed.

One common approach is bioisosteric replacement , where a functional group is replaced by another group with similar physical or chemical properties. This can lead to improved potency, reduced side effects, or better metabolic stability. slideshare.net For example, replacing a metabolically labile group with a more stable isostere can enhance the drug's half-life.

Another strategy is the introduction of conformational constraints , often by creating rigid analogs. This can lock the molecule into a bioactive conformation, leading to higher affinity for the target. slideshare.net

Systematic modification of substituents at various positions of the indazole ring is also a fundamental aspect of analog design. As discussed previously, altering substituents at the C3, N1, N2, and positions on the benzo-fused ring can have a profound impact on the pharmacological profile. researchgate.netacs.orgnih.gov For instance, a study on 1H-indazole-3-carboxamide derivatives showed that replacing a difluorophenyl moiety with polar pyridinyl and alkoxy-substituted pyridinyl groups led to compounds with significantly improved selectivity. nih.gov

Furthermore, fragment-based drug design has been successfully applied to indazole derivatives. This involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. nih.gov

These analog design strategies, often guided by computational modeling and SAR studies, are instrumental in the development of novel indazole-based therapeutics with enhanced pharmacological profiles. longdom.orgslideshare.net

Molecular Hybridization Approaches in Indazole Drug Design

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more pharmacophoric units from different bioactive molecules to create a single hybrid compound. researchgate.netnih.gov This approach aims to produce molecules with improved affinity, selectivity, and efficacy, or with a dual mode of action that can be beneficial for treating complex diseases like cancer. researchgate.netnih.gov

The indazole scaffold is frequently used as a core component in molecular hybridization. nih.gov For example, researchers have designed and synthesized hybrid molecules by combining the indazole moiety with other heterocyclic systems known for their biological activities. researchgate.net A study focused on designing 1H-indazole-3-amine derivatives utilized a molecular hybridization strategy to develop potent inhibitors of fibroblast growth factor receptor 1 (FGFR1). nih.gov In another example, 1H-indazole-3-amine derivatives were designed as potential anticancer agents by incorporating structural features from known p53-MDM2 pathway inhibitors. nih.gov

The rationale behind this approach is that the resulting hybrid molecule may interact with multiple targets or with different binding sites on a single target, leading to a synergistic effect and potentially overcoming drug resistance mechanisms. researchgate.net The linker connecting the pharmacophores is also a critical element, as its length and flexibility can significantly influence the biological activity of the hybrid compound.

The following table provides examples of molecular hybridization strategies involving the indazole scaffold.

Hybrid Compound ClassCombined PharmacophoresTherapeutic Target/Application
1H-Indazol-3-amine derivativesIndazole and other heterocyclic moietiesFGFR1 inhibitors
1H-Indazole-3-amine derivativesIndazole and p53-MDM2 pathway inhibitor featuresAnticancer agents
Indole-triazole conjugatesIndole and triazoleVarious, including anticancer and antimicrobial

This table illustrates the concept of molecular hybridization with examples from the literature. nih.govnih.govnih.gov

Molecular hybridization represents a powerful strategy in modern drug discovery, and the indazole scaffold continues to be a valuable building block for the creation of novel and effective hybrid drugs. nih.gov

Computational Chemistry and Mechanistic Elucidations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Mechanistic Insights in Synthesis and Tautomerism

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure, stability, and reactivity of molecules. These methods are frequently applied to the indazole scaffold to gain mechanistic insights into its synthesis and to study the phenomenon of tautomerism.

Tautomerism: The indazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where the hydrogen atom is attached to the N1 or N2 nitrogen atom, respectively. The relative stability of these tautomers is crucial as it can significantly influence the molecule's biological activity and physical properties.

Computational studies on various indazole derivatives, such as 1,5,6,7-tetrahydro-4H-indazol-4-ones, have been performed using methods like AM1, Hartree-Fock, and DFT (B3LYP/6-31G**) to determine the most stable tautomer. nih.govnih.gov For many indazoles, the 1H-tautomer is found to be the most stable, although the 2H-tautomer can be more stable in certain substituted derivatives. nih.gov For instance, in a study of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, the 2H-tautomer was found to be slightly more stable than the 1H form. nih.gov Similar DFT calculations on 5,7-dinitrobenzotriazoles also show that the 1H tautomer is the most energetically favorable form. mdpi.com These studies help in predicting the predominant form of 3-Isopropyl-7-methyl-1H-indazole in various environments.

Mechanistic Insights in Synthesis: DFT calculations can also elucidate reaction mechanisms. For example, in the synthesis of 3-carboxamide indazole derivatives, DFT has been used to analyze the geometric optimization and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps. nih.govresearchgate.net A larger HOMO-LUMO gap suggests higher kinetic stability. nih.gov Furthermore, computational studies have been used to understand the mechanisms of thermal decomposition, identifying pathways like nitro-nitrite isomerization and C–NO2 bond cleavage as favorable channels in nitro-substituted benzotriazoles. mdpi.com A silver(I)-mediated intramolecular oxidative C–H amination for synthesizing 1H-indazoles was suggested to proceed via a single electron transfer (SET) mechanism, based on preliminary mechanistic studies. nih.gov

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for predicting how a ligand, such as an indazole derivative, might interact with a biological target, typically a protein receptor.

While specific docking studies for this compound are not prominent, numerous studies on related indazole derivatives highlight the utility of this approach. For example, various synthesized 3-carboxamide indazole derivatives were docked against a renal cancer-related protein (PDB: 6FEW) to evaluate their binding effectiveness, with some derivatives showing high binding energies. nih.govresearchgate.net In other research, indazole derivatives have been evaluated as potential anti-cancer agents by docking them into the active sites of target proteins. jocpr.com These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's binding pocket.

The general process involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (often from a repository like the Protein Data Bank) and generating a 3D model of the ligand.

Docking Simulation: Using software like AutoDock to place the ligand into the defined binding site of the receptor in various conformations.

Scoring and Analysis: The different poses are scored based on a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to understand the specific molecular interactions.

Such studies on analogous compounds can help predict potential biological targets for this compound and guide the design of more potent and selective derivatives. nih.gov

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the ligand-receptor complex. MD simulations model the physical movements of atoms and molecules over time, offering insights into the stability of the binding pose and the conformational changes that may occur.

MD simulations can assess:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, researchers can determine if the ligand remains stably bound in the predicted docking pose. A low and stable RMSD value typically indicates a stable complex.

Conformational Flexibility: The root-mean-square fluctuation (RMSF) of individual residues can highlight which parts of the protein are flexible or rigid upon ligand binding.

Binding Free Energy: Techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone.

Although specific MD simulation data for this compound is not available, this methodology is widely applied to other ligand-protein systems, including those involving indazole derivatives, to validate docking results and understand the dynamic nature of the interaction.

In Silico Modeling for Predicting Molecular Interactions (e.g., Cytochrome P450 Inhibition)

In silico models are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates early in the discovery process. A key area of concern is the potential for a compound to interact with Cytochrome P450 (CYP) enzymes, which are central to drug metabolism. mdpi.com Inhibition of these enzymes can lead to adverse drug-drug interactions.

Various computational methods are used to predict CYP inhibition:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed using datasets of known inhibitors and non-inhibitors to identify molecular descriptors correlated with inhibitory activity. These models can then be used to predict the potential of new compounds to inhibit specific CYP isoforms. nih.gov

Pharmacophore Modeling: This method identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a particular CYP enzyme.

Machine Learning and Bayesian Models: Sophisticated algorithms can be trained on large datasets to classify compounds as inhibitors or non-inhibitors. rsc.org

Notably, an integrated in silico-in vitro study identified that substructures containing indazole rings were likely to cause time-dependent inhibition (TDI) of CYP3A4, a major drug-metabolizing enzyme. nih.gov This suggests that this compound should be evaluated for potential interactions with CYP enzymes.

Table 1: Common Cytochrome P450 Isoforms and Their Relevance

CYP Isoform Relevance in Drug Metabolism
CYP3A4 Metabolizes over 50% of marketed drugs; inhibition is a major source of drug-drug interactions. mdpi.com
CYP2D6 Highly polymorphic; involved in the metabolism of many antidepressants, antipsychotics, and beta-blockers.
CYP2C9 Metabolizes nonsteroidal anti-inflammatory drugs (NSAIDs) and warfarin.
CYP2C19 Involved in the metabolism of proton pump inhibitors and clopidogrel.

| CYP1A2 | Metabolizes caffeine (B1668208) and theophylline. |

Elucidation of Molecular Mechanisms of Biological Action through Computational Approaches

Computational chemistry serves as a powerful hypothesis-generating tool to elucidate the molecular mechanisms underlying the biological activity of compounds. For the indazole class, these approaches have been used to understand their roles as anti-cancer, antimicrobial, and anti-inflammatory agents. mdpi.comnih.gov

By combining various computational techniques, a comprehensive picture of a molecule's potential action can be built:

Target Identification: Homology modeling and reverse docking can suggest potential protein targets for a compound of interest.

Binding Mode Analysis: Molecular docking and MD simulations can reveal the specific interactions that stabilize the ligand-target complex, explaining the basis of its affinity and selectivity. nih.gov

Structure-Activity Relationship (SAR): Computational studies on a series of related compounds, like various indazole derivatives, help in building SAR models. nih.gov These models explain how modifications to the chemical structure affect biological activity, guiding the synthesis of more potent and specific molecules. For example, studies have identified specific indazole derivatives with potent inhibitory activities against certain cancer cell lines, and computational tools help rationalize these findings at a molecular level. rsc.org

Through these integrated computational strategies, researchers can propose mechanisms of action, predict biological activities, and design new therapeutic agents based on the this compound scaffold.

Advanced Analytical Techniques for Characterization and Metabolite Profiling

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's chemical structure. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the atomic arrangement, functional groups, and molecular weight of 3-Isopropyl-7-methyl-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals corresponding to each type of proton are expected. The aromatic protons on the indazole core would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their splitting patterns revealing their positions relative to one another. chemicalbook.com The isopropyl group would exhibit a characteristic septet for the single methine proton and a doublet for the six equivalent methyl protons. The methyl group at the 7-position would produce a singlet, and the N-H proton of the indazole ring would likely appear as a broad singlet. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, with its molecular formula C₁₁H₁₄N₂, a total of 11 distinct carbon signals would be expected, confirming the presence of all carbon atoms in their unique chemical environments. nih.gov

Infrared (IR) Spectroscopy IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands, including N-H stretching vibrations, C-H stretching from both the aromatic ring and the aliphatic isopropyl and methyl groups, and characteristic C=C and C=N bond stretching vibrations from the indazole heterocyclic ring system. rsc.org

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation patterns.

Molecular Ion Peak: The mass spectrum would show a molecular ion (M+) peak corresponding to the exact mass of the C₁₁H₁₄N₂ formula.

Fragmentation Pattern: Electron ionization (EI) mass spectrometry would likely cause predictable fragmentation of the molecule. A common fragmentation pathway for indazole derivatives involves the cleavage of substituents from the core ring structure. researchgate.net For this compound, a significant fragment ion would likely result from the loss of the isopropyl group at the C-3 position. researchgate.net

Table 1: Summary of Spectroscopic Data for Structural Elucidation

Technique Application Expected Key Features for this compound
¹H NMR Maps proton environments Signals for aromatic, isopropyl, methyl, and N-H protons.
¹³C NMR Maps carbon skeleton 11 distinct signals corresponding to the molecular formula.
IR Spectroscopy Identifies functional groups Absorption bands for N-H, aliphatic/aromatic C-H, and C=N bonds.
Mass Spectrometry Determines molecular weight and fragmentation Molecular ion peak for C₁₁H₁₄N₂; fragmentation showing loss of the isopropyl group.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating the target compound from impurities, byproducts, and unreacted starting materials, thereby ensuring its purity. They are also critical for the isolation of the compound during its synthesis.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): HPLC and its more advanced version, UHPLC, are the predominant techniques for assessing the purity of pharmaceutical compounds. A sample of this compound is passed through a column, and its purity is determined by the percentage of the total peak area that corresponds to the main compound peak in the resulting chromatogram. These methods are frequently coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (UHPLC-Q-TOF-MS/MS) to confirm the identity of the separated peak. researchgate.net Such techniques are standard for the characterization of indazole derivatives. bldpharm.com

Column Chromatography: Following synthesis, purification is often achieved using column chromatography on a solid stationary phase like silica (B1680970) gel, which separates the desired product from other components of the reaction mixture. rsc.org

Table 2: Chromatographic Techniques and Their Applications

Technique Primary Application Detection Method
HPLC / UHPLC Purity Assessment UV, Diode-Array Detector (DAD), Mass Spectrometry (MS)
Column Chromatography Preparative Isolation Thin-Layer Chromatography (TLC), UV visualization

In Vitro Metabolism Studies using Subcellular Models

To understand how this compound might be processed in the body, in vitro metabolism studies are conducted. These studies provide critical insights into the compound's potential biotransformation pathways.

Human Liver Microsomes (HLM): The primary model for these studies is human liver microsomes. nih.gov HLM are vesicles of the endoplasmic reticulum isolated from liver cells and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily. researchgate.netmdpi.com By incubating this compound with HLM in the presence of necessary cofactors, researchers can simulate its initial metabolic breakdown. nih.gov The rate of disappearance of the parent compound and the formation of new metabolites are tracked over time, typically using LC-MS analysis. dundee.ac.uk

Identification of Major Biotransformation Pathways

Analysis of the samples from HLM incubations allows for the identification of the primary metabolic reactions the compound undergoes. For indazole-based structures, several key pathways are commonly observed.

Hydroxylation: This is a major Phase I metabolic reaction catalyzed by CYP enzymes. nih.gov For this compound, hydroxylation is expected to occur at several positions. The alkyl side chains, specifically the isopropyl group and the 7-methyl group, are likely sites for oxidative attack, leading to the formation of alcohol metabolites. nih.gov Studies on structurally related indazole carboxamides have confirmed that hydroxylation is a predominant biotransformation. nih.gov

N-dealkylation: While N-dealkylation is a common pathway for compounds with N-alkyl substituents, this compound possesses an unsubstituted N-H group on the indazole ring, making this specific pathway less relevant. Instead, oxidation of the alkyl groups attached to the carbon framework is more probable.

Table 3: Predicted Biotransformation Pathways in Human Liver Microsomes

Biotransformation Pathway Proposed Site of Metabolism Resulting Metabolite Type
Hydroxylation Isopropyl group Primary or tertiary alcohol
Hydroxylation 7-methyl group Primary alcohol
Hydroxylation Aromatic ring Phenolic metabolite

Future Perspectives and Emerging Research Avenues

Development of Novel Indazole-Based Therapeutic Candidates

The development of new therapeutic agents based on the indazole core is a highly active area of research. The versatility of the indazole ring allows for substitutions at various positions, which can fine-tune the pharmacological properties of the resulting molecules. mdpi.com This has led to the discovery of several indazole derivatives with potent and selective activities against various diseases. a2bchem.com

Currently, several indazole-based drugs are approved for clinical use, and many more are in clinical trials for conditions such as cancer and inflammatory diseases. a2bchem.comnih.gov For instance, pazopanib (B1684535) is a multi-kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma, while niraparib (B1663559) is a PARP inhibitor for certain types of ovarian and breast cancers. a2bchem.com These successful examples fuel the ongoing efforts to discover and develop the next generation of indazole-based medicines.

Future research in this area will likely focus on:

Optimization of existing indazole scaffolds: Researchers will continue to modify known active indazole cores to improve their efficacy, selectivity, and pharmacokinetic profiles. This involves creating libraries of derivatives with diverse substituents to explore the structure-activity relationships (SAR).

Design of multi-target inhibitors: Given the complexity of many diseases, compounds that can modulate multiple biological targets are of great interest. The indazole scaffold is well-suited for the design of such multi-targeted agents. a2bchem.com

Development of covalent inhibitors: Covalent inhibitors can offer advantages in terms of potency and duration of action. The design of indazole derivatives that can form a covalent bond with their biological target is a promising strategy.

The potential of 3-Isopropyl-7-methyl-1H-indazole as a scaffold for new therapeutic candidates would depend on its unique three-dimensional structure and how it interacts with biological targets. The isopropyl group at the 3-position and the methyl group at the 7-position would influence its lipophilicity, steric hindrance, and potential for specific interactions within a binding pocket.

Exploration of Undiscovered Biological Targets and Disease Indications

While indazole derivatives are well-known for their activity as kinase inhibitors, researchers are actively exploring their potential to interact with other biological targets and treat a wider range of diseases. a2bchem.comnih.gov The unique chemical properties of the indazole ring system make it a privileged scaffold that can be adapted to bind to various types of proteins. mdpi.com

Emerging research is uncovering the potential of indazole compounds in new therapeutic areas, including:

Neurodegenerative diseases: Some indazole derivatives have shown neuroprotective effects in preclinical models, suggesting their potential for treating conditions like Alzheimer's and Parkinson's disease.

Infectious diseases: The anti-bacterial and anti-viral activities of certain indazole derivatives are being investigated, which could lead to new treatments for infectious diseases. a2bchem.com

Cardiovascular diseases: Indazole-based compounds have been explored for their potential in treating various cardiovascular conditions, including arrhythmia and hypertension.

The exploration of new biological targets for indazole derivatives is often facilitated by high-throughput screening and chemical proteomics approaches. These techniques allow for the rapid identification of proteins that interact with a given indazole compound, opening up new avenues for drug discovery. For a molecule like This compound , its specific substitution pattern might lead to unexpected interactions with novel biological targets that have not been previously associated with the indazole class.

Integration of Artificial Intelligence and Machine Learning in Indazole Research

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and indazole research is no exception. These computational tools can accelerate the identification and optimization of new drug candidates by analyzing vast datasets and predicting the properties of novel compounds.

Key applications of AI and ML in indazole research include:

Predictive modeling: AI algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of new indazole derivatives before they are synthesized. This allows researchers to prioritize the most promising candidates for experimental testing.

De novo drug design: Generative AI models can design entirely new indazole-based molecules with desired properties. These models can explore a vast chemical space to identify novel scaffolds and substitution patterns that are likely to be active against a specific target.

Target identification and validation: AI can analyze biological data to identify new potential drug targets for indazole compounds and help validate their role in disease.

The integration of AI and ML is expected to significantly shorten the timeline and reduce the costs associated with developing new indazole-based drugs. For a compound like This compound , AI could be used to predict its potential biological activities and suggest modifications to enhance its therapeutic potential.

Green Chemistry Approaches in Indazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to minimize the environmental impact of chemical processes. In the context of indazole synthesis, researchers are developing more sustainable methods that reduce waste, use less hazardous reagents, and are more energy-efficient.

Recent advances in green chemistry for indazole synthesis include:

Catalytic methods: The use of transition metal catalysts and organocatalysts can enable more efficient and selective synthesis of indazoles, often under milder reaction conditions.

Use of greener solvents: Researchers are exploring the use of more environmentally friendly solvents, such as water or bio-based solvents, to replace traditional volatile organic compounds.

Microwave-assisted synthesis: Microwave irradiation can often accelerate reaction times and improve yields in the synthesis of indazole derivatives.

Flow chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity, as well as improved safety for certain chemical transformations.

The development of green synthetic routes is crucial for the sustainable production of indazole-based pharmaceuticals. These approaches not only reduce the environmental footprint but can also lead to more cost-effective and safer manufacturing processes. The synthesis of This compound and its derivatives would benefit from the application of these green chemistry principles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Isopropyl-7-methyl-1H-indazole, and how can purity be validated?

  • Methodological Answer: Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic acid derivatives and halogenated indazole precursors. For example, 3-bromo-1H-indazole intermediates can react with isopropyl boronic acids under conditions similar to those described for analogous compounds (e.g., 3-phenyl-1H-indazole derivatives) . Post-synthesis, purification via silica gel column chromatography (as in ) ensures ≥98% purity, validated by HPLC and UV/Vis spectroscopy (λmax ~300 nm, similar to structurally related indazole carboxylates) .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its structural analogs?

  • Methodological Answer:

  • 1H NMR : The isopropyl group (δ 1.2–1.4 ppm, doublet for CH3; δ 2.8–3.1 ppm, septet for CH) and methyl substituent (δ 2.5–2.7 ppm, singlet) provide distinct splitting patterns.
  • IR : Absence of carbonyl peaks (~1700 cm⁻¹) differentiates it from ester-functionalized indazoles (e.g., isobutyl indazole carboxylates) .
  • HRMS : Exact mass (e.g., C11H14N2: 174.1157) confirms molecular formula, as demonstrated for imidazole-indole hybrids in .

Q. What storage conditions are recommended for long-term stability?

  • Methodological Answer: Store as a lyophilized solid or in anhydrous acetonitrile at –20°C to prevent degradation. Stability studies on similar compounds (e.g., isobutyl indazole carboxylates) show ≥5-year integrity under these conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?

  • Methodological Answer: Replace substituents systematically (e.g., isopropyl → tert-butyl, methyl → nitro) and test in pharmacological assays. For example, vascular smooth muscle assays (as in ) can assess vasomodulatory effects, while computational docking (e.g., AutoDock Vina) predicts binding affinity to targets like kinase or receptor domains .

Q. What computational methods validate the electronic and steric effects of the isopropyl and methyl groups?

  • Methodological Answer: Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps and Mulliken charges, as applied in thermochemical studies of indazole derivatives . Compare results with experimental UV/Vis and redox potentials to confirm accuracy.

Q. How can metabolic byproducts or degradation products be identified in biological matrices?

  • Methodological Answer: Use high-resolution LC-MS/MS with collision-induced dissociation (CID) to fragment ions. Reference spectral libraries (e.g., NIST) for known indazole metabolites . For novel byproducts, apply retro-synthetic logic to predict fragmentation pathways, as shown in for imidazole-indole hybrids.

Q. What in vitro models are suitable for assessing neuropharmacological potential?

  • Methodological Answer: Primary neuronal cultures or SH-SY5Y cell lines can test neuroprotective effects against oxidative stress (e.g., H2O2 exposure). Monitor caspase-3 activation (apoptosis) and mitochondrial membrane potential (JC-1 assay), paralleling methods used for indazole-based AMPA receptor antagonists in .

Q. How can analytical method validation ensure reproducibility across labs?

  • Methodological Answer: Follow ICH guidelines for linearity (R² >0.99), precision (%RSD <2%), and accuracy (spiked recovery 95–105%). Cross-validate with reference standards (e.g., NIST-certified indazole derivatives) and inter-lab round-robin testing, as emphasized in and .

Key Considerations

  • Avoid commercial sources like Cayman Chemical () for synthesis; focus on peer-reviewed protocols (e.g., ).
  • For bioactivity contradictions, replicate assays under standardized conditions (e.g., pH, temperature) and use statistical tools (e.g., ANOVA with post-hoc tests) to resolve discrepancies .

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